molecular formula C11H9BrO3S B14006823 6-Bromonaphthalen-2-yl methanesulfonate CAS No. 91063-04-6

6-Bromonaphthalen-2-yl methanesulfonate

Cat. No.: B14006823
CAS No.: 91063-04-6
M. Wt: 301.16 g/mol
InChI Key: KXLLKWJRHGAAKC-UHFFFAOYSA-N
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Description

6-Bromonaphthalen-2-yl methanesulfonate is a chemical compound with the molecular formula C11H9BrO3S. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a methanesulfonate group is attached to the 2nd position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonaphthalen-2-yl methanesulfonate typically involves the reaction of 6-bromonaphthalene-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

6-Bromonaphthalene-2-ol+Methanesulfonyl chloride6-Bromonaphthalen-2-yl methanesulfonate+HCl\text{6-Bromonaphthalene-2-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Bromonaphthalene-2-ol+Methanesulfonyl chloride→6-Bromonaphthalen-2-yl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromonaphthalen-2-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium methoxide yields 6-bromonaphthalen-2-yl methanol.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the naphthalene ring with another aromatic ring.

Scientific Research Applications

6-Bromonaphthalen-2-yl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromonaphthalen-2-yl methanesulfonate involves the formation of a reactive intermediate upon cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromonaphthalen-2-yl methanesulfonate is unique due to its combination of a bromine atom and a methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and coupling reactions distinguishes it from other similar compounds.

Properties

CAS No.

91063-04-6

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) methanesulfonate

InChI

InChI=1S/C11H9BrO3S/c1-16(13,14)15-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3

InChI Key

KXLLKWJRHGAAKC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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